

Application Note: Comprehensive Spectroscopic Analysis of 2-Demethoxy-4-methoxy Urapidil

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Compound of Interest

Compound Name: 2-Demethoxy-4-methoxy Urapidil

CAS No.: 34661-79-5

Cat. No.: B587210

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Abstract

This application note provides a detailed, multi-technique spectroscopic approach for the structural analysis and characterization of **2-Demethoxy-4-methoxy Urapidil**, a known impurity and related compound of the antihypertensive drug Urapidil.^{[1][2]} Urapidil, a phenylpiperazine-substituted uracil derivative, is subject to metabolic changes and degradation, making the unambiguous identification of its impurities critical for ensuring pharmaceutical safety and efficacy.^{[3][4]} This guide presents an integrated workflow utilizing Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and apply these methods confidently. The collective data from these techniques provides a self-validating system for the definitive structural confirmation of **2-Demethoxy-4-methoxy Urapidil**.

Introduction and Strategic Importance

Urapidil is an effective antihypertensive agent that functions as both an α_1 -adrenoceptor antagonist and a 5-HT_{1a} receptor agonist.[5][6] Its metabolism is extensive, leading to hydroxylated, N-demethylated, and O-demethylated products.[7][8] **2-Demethoxy-4-methoxy Urapidil** (Chemical Formula: C₂₀H₂₉N₅O₃, Molecular Weight: 387.48 g/mol) is a significant Urapidil impurity.[9][10] The rigorous characterization of such impurities is a mandate from regulatory bodies to ensure the quality and safety of the final drug product.[11]

This document outlines a logical and efficient spectroscopic workflow for the complete structural elucidation of this specific compound. By integrating data from multiple orthogonal techniques, we can overcome the limitations of any single method and build a comprehensive, unambiguous analytical profile.[12][13]

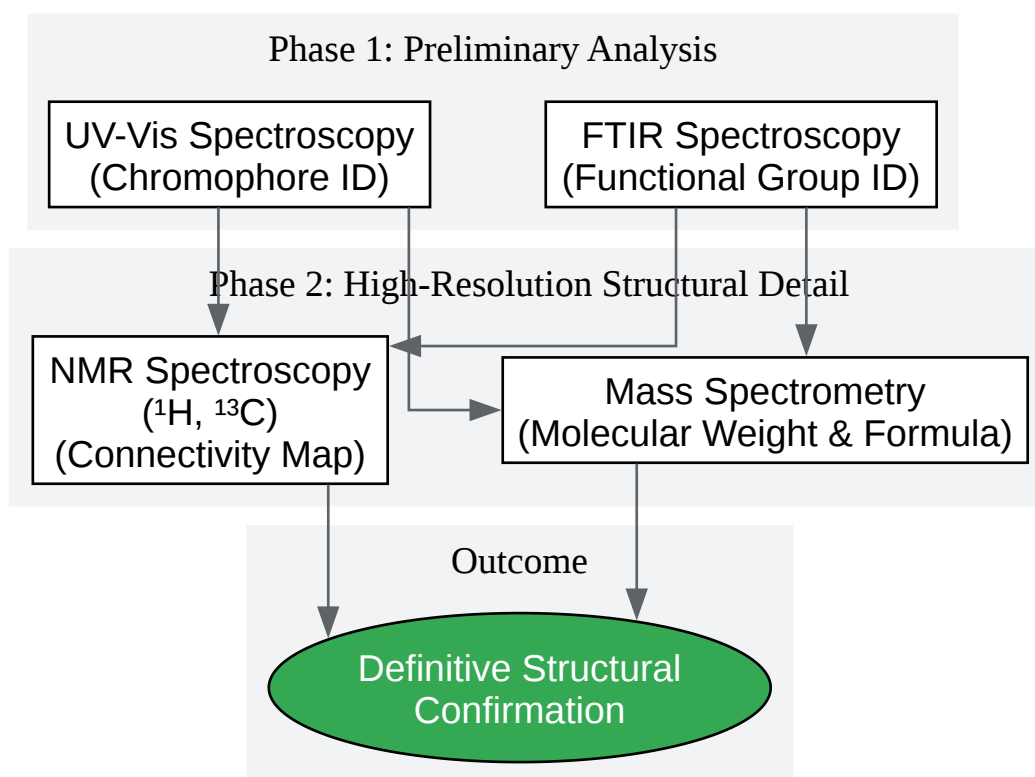
Molecular Structure Overview

Understanding the functional groups within **2-Demethoxy-4-methoxy Urapidil** is fundamental to predicting and interpreting its spectral data. The key structural motifs are:

- **Substituted Uracil Ring:** A pyrimidinedione system with two amide-like C=O groups and N-methyl substituents.
- **Alkyl Linker:** A propylamino chain connecting the uracil and piperazine rings.
- **Piperazine Ring:** A saturated heterocyclic amine.
- **Substituted Phenyl Ring:** A para-methoxy substituted phenyl group attached to the piperazine nitrogen.

Integrated Analytical Workflow

A holistic approach ensures that the data from each spectroscopic technique corroborates the others, leading to a definitive structural assignment. The overall strategy begins with rapid, less structurally intensive methods (UV-Vis, FTIR) for initial confirmation and functional group analysis, followed by high-resolution techniques (NMR, MS) for detailed connectivity and molecular weight determination.



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Caption: Integrated workflow for spectroscopic analysis.

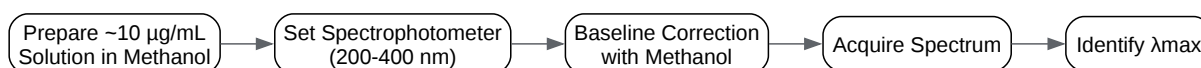
UV-Vis Spectroscopy: Chromophore Analysis

Principle & Rationale: UV-Vis spectroscopy is a rapid and robust technique for analyzing compounds containing chromophores—molecular components that absorb light in the UV-visible range.[12][14] For **2-Demethoxy-4-methoxy Urapidil**, the primary chromophores are the substituted phenyl ring and the uracil system. Their electronic transitions ($\pi \rightarrow \pi^*$) provide a characteristic spectral fingerprint. This method is ideal for initial identity confirmation and quantitative analysis based on the Beer-Lambert law.[15]

Protocol: UV-Vis Spectral Acquisition

- Sample Preparation:
 - Accurately weigh approximately 5 mg of **2-Demethoxy-4-methoxy Urapidil** reference standard.

- Dissolve in a 50 mL volumetric flask using spectroscopic grade methanol to create a stock solution of ~100 µg/mL.
- Further dilute the stock solution with methanol to a final concentration of ~10 µg/mL. Rationale: This concentration typically yields absorbance values within the optimal range of 0.2-0.8 A.U., ensuring linearity.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use matched 1 cm quartz cuvettes.
- Parameters:
 - Scan Range: 200–400 nm. Rationale: This range covers the expected $\pi \rightarrow \pi$ transitions for aromatic and heterocyclic systems.*
 - Blank: Spectroscopic grade methanol.
 - Scan Speed: Medium (~120 nm/min).
 - Data Interval: 1.0 nm.
- Acquisition:
 - Perform a baseline correction with the blank solvent.
 - Record the spectrum of the sample solution.
 - Identify the wavelength(s) of maximum absorbance (λ_{\max}).



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Caption: UV-Vis Spectroscopy Experimental Workflow.

Expected Data Summary

The UV spectrum is expected to show distinct absorbance maxima characteristic of the phenylpiperazine and uracil moieties.[16][17]

Parameter	Predicted Value	Rationale
$\lambda_{\text{max 1}}$	~240 nm	Attributed to the $\pi \rightarrow \pi^*$ transition of the para-methoxyphenyl group.
$\lambda_{\text{max 2}}$	~280 nm	Attributed to the $\pi \rightarrow \pi^*$ transition of the substituted uracil ring system.

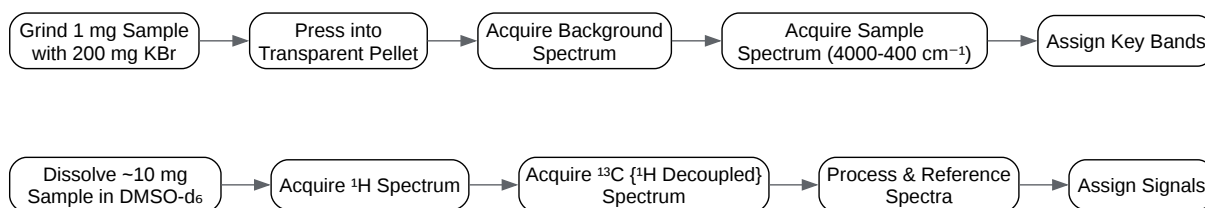
FTIR Spectroscopy: Functional Group Identification

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending).[12] Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the types of bonds present. For **2-Demethoxy-4-methoxy Urapidil**, this technique will confirm the presence of N-H, C=O (amide), C-O (ether), aromatic C=C, and aliphatic C-H bonds.

Protocol: FTIR Spectral Acquisition (KBr Pellet Method)

- Sample Preparation:
 - Gently grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Rationale: KBr is transparent in the mid-IR range and provides a solid matrix to disperse the sample, minimizing scattering.
 - Ensure a homogenous, fine powder is formed.
- Pellet Formation:
 - Transfer the powder to a pellet press die.

- Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent or translucent pellet.
- Instrumentation:
 - Use a Fourier-Transform Infrared Spectrophotometer.
- Parameters:
 - Scan Range: 4000–400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).
 - Background: Collect a background spectrum of the empty sample chamber.
- Acquisition:
 - Place the KBr pellet in the sample holder and acquire the spectrum.



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Caption: NMR Spectroscopy Experimental Workflow.

Predicted ¹H and ¹³C Chemical Shifts

The following tables summarize the expected chemical shifts (δ) in ppm relative to TMS (Tetramethylsilane).

Table: Predicted ¹H NMR Chemical Shifts

Protons	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Ar-H	6.8–7.2	m	4H	Protons on the methoxyphenyl ring
Uracil-H	~5.5	s	1H	Vinylic proton on the uracil ring
N-H	~6.5	t	1H	Secondary amine proton
Ar-O-CH ₃	~3.7	s	3H	Methoxy group protons
Uracil-N-CH ₃	~3.2, ~3.4	s, s	3H, 3H	Two N-methyl groups on the uracil ring
N-CH ₂ (Piperazine)	2.6–3.1	m	8H	Piperazine ring protons
N-CH ₂ (Propyl)	2.4–3.3	m	4H	Propyl chain protons adjacent to nitrogens

| C-CH₂-C (Propyl) | ~1.8 | m | 2H | Central methylene of propyl chain |

Table: Predicted ¹³C NMR Chemical Shifts

Carbons	Predicted δ (ppm)	Assignment
C=O (Uracil)	150–165	Two amide carbonyl carbons
Ar-C (Substituted)	140–155	Aromatic carbons attached to O and N
Ar-CH	114–122	Aromatic carbons with H attached
Uracil C=CH	140-150	Quaternary carbon of the uracil double bond
Uracil =CH	90-100	Vinylic carbon of the uracil ring
Ar-O-CH ₃	~55	Methoxy carbon
N-CH ₂ (Piperazine)	45–55	Piperazine ring carbons
N-CH ₂ (Propyl)	40–58	Propyl chain carbons adjacent to nitrogens
Uracil N-CH ₃	27–35	N-methyl carbons

| C-CH₂-C (Propyl) | ~25 | Central carbon of propyl chain |

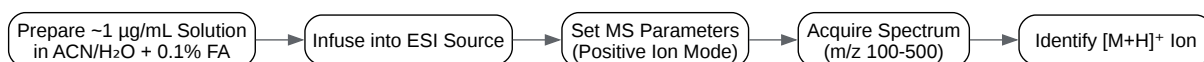
Mass Spectrometry: Molecular Weight and Formula Confirmation

Principle & Rationale: Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. [4]Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like **2-Demethoxy-4-methoxy Urapidil**, typically generating a protonated molecular ion $[M+H]^+$. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence.

Protocol: ESI-MS Analysis

- Sample Preparation:

- Prepare a dilute solution of the sample (~1-5 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
- Rationale: The acidic mobile phase promotes protonation, enhancing the formation of the $[M+H]^+$ ion in positive ESI mode.
- Instrumentation:
 - An ESI-coupled mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
- Parameters (Positive Ion Mode):
 - Infusion: Direct infusion via syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - Ion Source: ESI+.
 - Capillary Voltage: 3.5–4.5 kV.
 - Drying Gas (N₂) Flow: 5–10 L/min.
 - Drying Gas Temperature: 250–350 °C.
 - Mass Range: m/z 100–500.
- Acquisition:
 - Acquire the mass spectrum. Identify the molecular ion and any significant adducts (e.g., $[M+Na]^+$).



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Caption: ESI-Mass Spectrometry Experimental Workflow.

Expected Data Summary

The mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.

Ion Species	Calculated Exact Mass (m/z)	Expected Observation
[M]	387.2270	N/A (Neutral Molecule)
[M+H] ⁺	388.2348	The most abundant ion (base peak) in the spectrum.
[M+Na] ⁺	410.2168	Often observed as a lower intensity sodium adduct.

Data Integration and Conclusion

The definitive identification of **2-Demethoxy-4-methoxy Urapidil** is achieved by synthesizing the data from all four spectroscopic techniques.

- UV-Vis confirms the presence of the expected chromophoric systems.
- FTIR provides evidence for all key functional groups (N-H, C=O, C-O-C, etc.).
- NMR (¹H and ¹³C) delivers an unambiguous map of the proton and carbon framework, establishing the precise connectivity of atoms.
- HRMS confirms the elemental composition (C₂₀H₂₉N₅O₃) via an accurate mass measurement of the molecular ion.

Together, these orthogonal datasets provide a robust and self-validating characterization, confirming the structure of **2-Demethoxy-4-methoxy Urapidil** with a high degree of scientific certainty. This integrated analytical approach is essential for impurity profiling, reference standard qualification, and ensuring the overall quality of Urapidil active pharmaceutical ingredients.

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